Cas no 92490-75-0 (4H-Pyran-2-carboxylicacid, 5,6-dimethyl-4-oxo-)
4H-Pyran-2-carboxylicacid, 5,6-dimethyl-4-oxo- Chemical and Physical Properties
Names and Identifiers
-
- 4H-Pyran-2-carboxylicacid, 5,6-dimethyl-4-oxo-
- 5,6-dimethyl-4-oxo-pyran-2-carboxylate
- 5,6-dimethyl-4-oxopyran-2-carboxylate
- MFCD00179897
- IDI1_015829
- 5,6-dimethyl-4-oxopyran-2-carboxylic acid
- AKOS006274943
- SR-01000634448-1
- CHEBI:183504
- HMS1443J20
- 92490-75-0
- Maybridge3_004442
- SCHEMBL9311435
- SY320781
- 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid
- CCG-44627
-
- Inchi: 1S/C8H8O4/c1-4-5(2)12-7(8(10)11)3-6(4)9/h3H,1-2H3,(H,10,11)
- InChI Key: FDBZURJIEXDCCQ-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)=CC(C(C)=C1C)=O
Computed Properties
- Exact Mass: 167.034434
- Monoisotopic Mass: 167.034434
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4
- XLogP3: 0.6
Experimental Properties
- Boiling Point: 341.4°Cat760mmHg
- Flash Point: 143.8°C
4H-Pyran-2-carboxylicacid, 5,6-dimethyl-4-oxo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1220784-1g |
5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid |
92490-75-0 | 95% | 1g |
$685 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1220784-5g |
5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid |
92490-75-0 | 95% | 5g |
$1495 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1220784-5g |
5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid |
92490-75-0 | 95% | 5g |
$1495 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1220784-1g |
5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid |
92490-75-0 | 95% | 1g |
$685 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1220784-1g |
5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid |
92490-75-0 | 95% | 1g |
$685 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1220784-5g |
5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid |
92490-75-0 | 95% | 5g |
$1495 | 2025-02-19 |
4H-Pyran-2-carboxylicacid, 5,6-dimethyl-4-oxo- Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 4H-Pyran-2-carboxylicacid, 5,6-dimethyl-4-oxo-
Introduction to 4H-Pyran-2-carboxylic acid, 5,6-dimethyl-4-oxo (CAS No. 92490-75-0)
4H-Pyran-2-carboxylic acid, 5,6-dimethyl-4-oxo, identified by its Chemical Abstracts Service (CAS) number 92490-75-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the pyranone class, characterized by a six-membered oxygen-containing ring fused with a pyran ring. The presence of two methyl groups at the 5 and 6 positions and a carbonyl group at the 4 position imparts unique reactivity and potential applications in synthetic chemistry and drug development.
The structural features of 4H-Pyran-2-carboxylic acid, 5,6-dimethyl-4-oxo make it a versatile intermediate in the synthesis of more complex molecules. The carboxylic acid functionality at the 2-position allows for further derivatization through esterification, amidation, or reduction, while the oxo group at the 4-position can participate in condensation reactions or serve as a handle for further functionalization. These properties have garnered interest in its role as a building block for natural product synthesis and medicinal chemistry.
In recent years, there has been growing attention on heterocyclic compounds due to their prevalence in bioactive molecules and their potential as pharmacophores. Pyranones, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The 5,6-dimethyl substitution pattern in 4H-Pyran-2-carboxylic acid, 5,6-dimethyl-4-oxo enhances its stability and reactivity, making it an attractive candidate for further exploration.
Recent advancements in computational chemistry have enabled more efficient screening of compounds for biological activity. Virtual screening techniques combined with molecular docking have identified 4H-Pyran-2-carboxylic acid, 5,6-dimethyl-4-oxo as a potential scaffold for drug discovery. Its rigid heterocyclic core provides a scaffold that can be modified to target specific binding pockets in enzymes or receptors. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases and proteases, which are implicated in various diseases.
The synthesis of 4H-Pyran-2-carboxylic acid, 5,6-dimethyl-4-oxo can be achieved through multiple pathways. One common approach involves the cyclization of appropriate precursors such as β-ketoesters or β-ketoamides under acidic conditions. Alternatively, functional group transformations starting from simpler pyran derivatives can be employed. The choice of synthetic route depends on factors such as yield optimization, scalability, and the availability of starting materials.
Industrial applications of 4H-Pyran-2-carboxylic acid, 5,6-dimethyl-4-oxo are still emerging but hold promise in the production of fine chemicals and pharmaceutical intermediates. Its role as a precursor in the synthesis of more complex molecules underscores its importance in chemical manufacturing. As research continues to uncover new applications for this compound, its significance is likely to grow.
The safety profile of 4H-Pyran-2-carboxylic acid, 5,6-dimethyl-4-oxo is another critical aspect that warrants attention. While it is not classified as a hazardous material under standard regulations, proper handling procedures should be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) such as gloves and safety goggles when handling the compound.
In conclusion,4H-Pyran-2-carboxylic acid, 5, 6-dimethyl, and oxo-substituted derivatives play a crucial role in modern chemical research and pharmaceutical development. Their unique structural features offer opportunities for innovation in drug design and synthetic methodologies. As our understanding of their properties and reactivity evolves, this compound will continue to be a valuable asset in both academic and industrial settings.
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